molecular formula C9H16Br3NO B015913 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide CAS No. 19971-12-1

4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide

Cat. No. B015913
CAS RN: 19971-12-1
M. Wt: 393.94 g/mol
InChI Key: VMHVSXXACDJVRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinone compounds involves multiple steps, including bromination, substitution, and oxidation processes. For instance, Yoshimura, Nakamura, and Matsunari (1975) described a synthesis route for 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones, starting from brominated derivatives and proceeding through several chemical transformations (Yoshimura, Nakamura, & Matsunari, 1975).

Molecular Structure Analysis

The molecular structure of piperidinone compounds can be complex, often characterized by their crystal and molecular structures. For example, Matheswari et al. (2022) conducted a study on a bis piperidinium compound, revealing its crystal structure and molecular interactions through computational and docking studies (Matheswari et al., 2022).

Chemical Reactions and Properties

Piperidinone compounds undergo various chemical reactions, demonstrating a wide range of chemical properties. Spinelli, Consiglio, and Corrao (1972) applied the Hammett relationship to study the kinetics of piperidino-debromination reactions in methanol, providing insight into the reactivity of such compounds (Spinelli, Consiglio, & Corrao, 1972).

Physical Properties Analysis

The physical properties of piperidinone compounds are influenced by their molecular structure. Brik, Remita, and Delcourt (1990) explored the oxidation of a dibromo-tetramethyl-piperidin-1-oxyl compound to its oxoammonium bromide, highlighting the role of radiolysis in this transformation and its impact on the physical properties of the compound (Brik, Remita, & Delcourt, 1990).

Chemical Properties Analysis

The chemical properties of piperidinone compounds are diverse and are determined by their functional groups and molecular configuration. Khan, Lal, and Khan (2010) demonstrated the use of tetrabutylammonium tribromide as a catalyst in the synthesis of highly substituted piperidines, showcasing the versatility and reactivity of these compounds (Khan, Lal, & Khan, 2010).

properties

IUPAC Name

3,5-dibromo-2,2,6,6-tetramethylpiperidin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br2NO.BrH/c1-8(2)6(10)5(13)7(11)9(3,4)12-8;/h6-7,12H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHVSXXACDJVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)C(C(N1)(C)C)Br)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885107
Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
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Molecular Weight

393.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide

CAS RN

19971-12-1
Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
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Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
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Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
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Record name 4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide (1:1)
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Record name 3,5-dibromo-2,2,6,6-tetramethyl-4-piperidone hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide
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4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide
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4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide
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4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide
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4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide
Reactant of Route 6
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4-Piperidinone, 3,5-dibromo-2,2,6,6-tetramethyl-, hydrobromide

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